Clofazimine-d7
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Overview
Description
Clofazimine-d7 is a deuterated form of clofazimine, a riminophenazine antibiotic primarily used in the treatment of leprosy. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clofazimine due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clofazimine-d7 involves the incorporation of deuterium atoms into the clofazimine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve multiple steps, including the formation of the riminophenazine core and subsequent deuteration.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) may be used to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Clofazimine-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Clofazimine can be oxidized to form reactive oxygen species.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions can occur, especially involving the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of clofazimine.
Scientific Research Applications
Clofazimine-d7 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of clofazimine in the body.
Metabolic Pathways: Helps in identifying and understanding the metabolic pathways of clofazimine.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of clofazimine in biological systems.
Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques to provide detailed information about the compound’s structure and interactions.
Mechanism of Action
Clofazimine-d7, like clofazimine, works by binding to the guanine bases of bacterial DNA, thereby blocking the template function of the DNA and inhibiting bacterial proliferation . It also increases the activity of bacterial phospholipase A2, leading to the release and accumulation of lysophospholipids, which are toxic and inhibit bacterial proliferation . Additionally, clofazimine has anti-inflammatory properties due to the suppression of T-lymphocyte activity .
Comparison with Similar Compounds
Rifampicin: Another antibiotic used in the treatment of leprosy and tuberculosis.
Dapsone: Often used in combination with clofazimine for the treatment of leprosy.
Isoniazid: A first-line anti-tuberculosis medication.
Uniqueness of Clofazimine-d7: this compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and provide more precise data in research applications.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Properties
Molecular Formula |
C27H22Cl2N4 |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
N,5-bis(4-chlorophenyl)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylimino)phenazin-2-amine |
InChI |
InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3/i1D3,2D3,17D |
InChI Key |
WDQPAMHFFCXSNU-WFBMWZOZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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